molecular formula C22H27N5O5S B2679200 N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899744-74-2

N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2679200
CAS RN: 899744-74-2
M. Wt: 473.55
InChI Key: BFJIFNQIIQGBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its molecular structure, the functional groups it contains, and its potential uses. For example, compounds with a carbamoylphenyl group are often used in pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a carbamoylphenyl group with other reagents. For example, an efficient two-step synthetic route for the preparation of 4-amino-N-(4-carbamoylphenyl)benzamide has been described .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Carbamoylphenyl compounds can undergo a variety of reactions, including amide coupling, reductive amination, and diazo-coupling .

Scientific Research Applications

Polymer Science Applications

Poly(amido-amine)s Carrying Primary Amino Groups as Side Substituents : Research has explored the development of poly(amido-amine)s that carry primary amino groups as side substituents. These polymers were synthesized via polyaddition reactions and have potential applications as nonviral vectors for drug delivery, demonstrating their utility in enhancing the solubility and bioavailability of carboxylated drugs. The ability to label these polymers with fluorescent probes makes them valuable for protein research and potentially for targeted drug delivery systems (Malgesini et al., 2003).

Medicinal Chemistry Applications

N-Arylpiperazine-1-carboxamide Derivatives as Androgen Receptor Antagonists : A series of N-arylpiperazine-1-carboxamide derivatives has been synthesized and evaluated for their androgen receptor (AR) antagonist activities. These compounds, particularly trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, have shown promising antiandrogenic activity, suggesting potential applications in the treatment of prostate cancer (Kinoyama et al., 2005).

Discovery of MGCD0103, an Orally Active Histone Deacetylase Inhibitor : MGCD0103, identified as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, is an isotype-selective histone deacetylase (HDAC) inhibitor with significant antitumor activity. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis. Its oral bioavailability and antitumor efficacy in vivo highlight its potential as a promising anticancer drug (Zhou et al., 2008).

Materials Science Applications

Amphoteric Linear Poly(amido-amine)s as Endosomolytic Polymers : The study of poly(amido-amine)s (PAAs) with ter-amino and carboxyl groups per repeating unit reveals their potential as endosomolytic polymers. These PAAs show pH-dependent haemolysis, making them suitable for applications requiring cellular delivery systems that can escape endosomes. Their physicochemical properties correlate with biological activity, indicating their potential in designing biocompatible materials for drug delivery and cellular therapies (Ferruti et al., 2000).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. These studies assess the compound’s potential to cause harm to humans or the environment .

Future Directions

The future directions for research on a compound often involve exploring its potential uses, improving its synthesis, and studying its mechanism of action. For example, the incorporation of amide groups into biologically active molecules has been proven to be an efficient strategy for drug design and discovery .

properties

IUPAC Name

N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S/c1-16-3-9-19(10-4-16)33(31,32)27(22(30)26-13-11-25(2)12-14-26)15-20(28)24-18-7-5-17(6-8-18)21(23)29/h3-10H,11-15H2,1-2H3,(H2,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJIFNQIIQGBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.